molecular formula C7H6N2OS B2841894 2-(Pyridin-2-ylsulfinyl)acetonitrile CAS No. 957957-33-4

2-(Pyridin-2-ylsulfinyl)acetonitrile

Cat. No.: B2841894
CAS No.: 957957-33-4
M. Wt: 166.2
InChI Key: OHASVYVDVXMXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-ylsulfinyl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a sulfinylacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylsulfinyl)acetonitrile typically involves the reaction of pyridine derivatives with sulfinylacetonitrile under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine ring and the sulfinylacetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylsulfinyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-Pyridin-2-ylsulfonylacetonitrile.

    Reduction: Formation of 2-Pyridin-2-ylsulfinylacetamide.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Pyridin-2-ylsulfinyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfinyl and nitrile groups play a crucial role in binding to these targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-ylsulfinyl)acetonitrile stands out due to its unique combination of a pyridine ring with sulfinyl and nitrile functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further exploration in various scientific fields.

Biological Activity

2-(Pyridin-2-ylsulfinyl)acetonitrile, a compound with the CAS number 957957-33-4, has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound features a pyridine ring substituted with a sulfinyl group and an acetonitrile moiety. Its structural formula is represented as follows:

Structure C7H6N2O1S\text{Structure }\text{C}_7\text{H}_6\text{N}_2\text{O}_1\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its sulfinyl group may facilitate binding to enzymes or receptors, modulating their activity. This compound has been investigated for potential applications in treating cell proliferative disorders and inflammation due to its ability to inhibit specific enzymes.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in cellular signaling pathways. For instance, it has been reported as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Study Enzyme Target IC50 (nM) Effect
Study 1CDK415Inhibition of cell proliferation
Study 215-PGDH0.1Increased PGE2 levels in vivo

In Vivo Studies

Research involving animal models has demonstrated the compound's efficacy in enhancing tissue regeneration and reducing inflammation. Notably, it has been shown to double the levels of prostaglandin E2 (PGE2) in various tissues, which is significant for recovery processes following injury or surgery.

  • Case Study : In a mouse model of bone marrow transplantation, administration of this compound resulted in accelerated recovery of neutrophils and platelets, indicating its potential as a therapeutic agent for improving recovery post-transplantation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Mechanism Biological Activity
Compound A (e.g., Thiazole)CDK inhibitionModerate anti-proliferative effects
Compound B (e.g., Oxazole)PGE2 modulationEnhanced tissue regeneration
This compound CDK inhibition & PGE2 modulationSignificant anti-inflammatory effects

Properties

IUPAC Name

2-pyridin-2-ylsulfinylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-6-11(10)7-3-1-2-5-9-7/h1-3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASVYVDVXMXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.